5-amino-1-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-AMINO-1-{[(2-ETHOXYPHENYL)CARBAMOYL]METHYL}-N-(2-PHENYLETHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-1-{[(2-ETHOXYPHENYL)CARBAMOYL]METHYL}-N-(2-PHENYLETHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the amino group and the ethoxyphenylcarbamoyl moiety. Common reagents used in these reactions include hydrazine, ethyl chloroformate, and phenethylamine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-AMINO-1-{[(2-ETHOXYPHENYL)CARBAMOYL]METHYL}-N-(2-PHENYLETHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction can produce amine derivatives.
Scientific Research Applications
5-AMINO-1-{[(2-ETHOXYPHENYL)CARBAMOYL]METHYL}-N-(2-PHENYLETHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-AMINO-1-{[(2-ETHOXYPHENYL)CARBAMOYL]METHYL}-N-(2-PHENYLETHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in key cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 5-AMINO-1-{[(2-METHOXYPHENYL)CARBAMOYL]METHYL}-N-(2-PHENYLETHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE
- 5-AMINO-1-{[(2-HYDROXYPHENYL)CARBAMOYL]METHYL}-N-(2-PHENYLETHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE
Uniqueness
Compared to similar compounds, 5-AMINO-1-{[(2-ETHOXYPHENYL)CARBAMOYL]METHYL}-N-(2-PHENYLETHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE exhibits unique properties due to the presence of the ethoxy group, which may influence its chemical reactivity and biological activity. This makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H24N6O3 |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
5-amino-1-[2-(2-ethoxyanilino)-2-oxoethyl]-N-(2-phenylethyl)triazole-4-carboxamide |
InChI |
InChI=1S/C21H24N6O3/c1-2-30-17-11-7-6-10-16(17)24-18(28)14-27-20(22)19(25-26-27)21(29)23-13-12-15-8-4-3-5-9-15/h3-11H,2,12-14,22H2,1H3,(H,23,29)(H,24,28) |
InChI Key |
LLUZRORNGNSMOA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C(=C(N=N2)C(=O)NCCC3=CC=CC=C3)N |
Origin of Product |
United States |
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